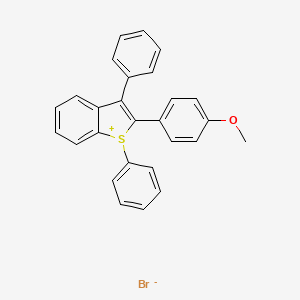
2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide is a complex organic compound that belongs to the class of benzothiophenium salts This compound is characterized by its unique structure, which includes a benzothiophene core substituted with methoxyphenyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors, such as thiophenols and acetylenes, under acidic conditions.
Substitution Reactions: The methoxyphenyl and diphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures to ensure selectivity.
Quaternization: The final step involves the quaternization of the benzothiophene nitrogen with a bromide source, such as methyl bromide, to form the benzothiophenium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzothiophene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core, where nucleophiles such as amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiophene derivatives
Substitution: Benzothiophene derivatives with substituted nucleophiles
科学的研究の応用
2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 2-Phenylbenzothiophene
- 2-(4-Methylphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide
- 2-(4-Chlorophenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide
Uniqueness
2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
特性
CAS番号 |
143521-39-5 |
|---|---|
分子式 |
C27H21BrOS |
分子量 |
473.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium;bromide |
InChI |
InChI=1S/C27H21OS.BrH/c1-28-22-18-16-21(17-19-22)27-26(20-10-4-2-5-11-20)24-14-8-9-15-25(24)29(27)23-12-6-3-7-13-23;/h2-19H,1H3;1H/q+1;/p-1 |
InChIキー |
WYPPTYZLVWCPLY-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3[S+]2C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
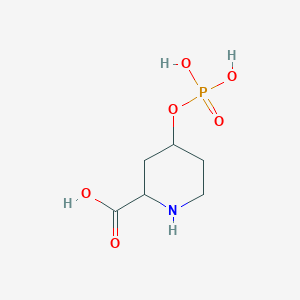
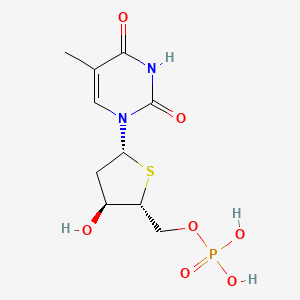
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
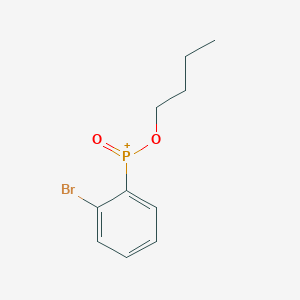
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)
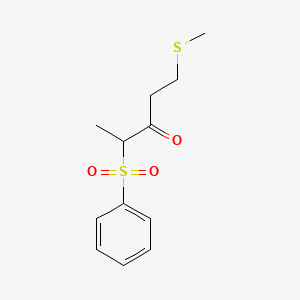
![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
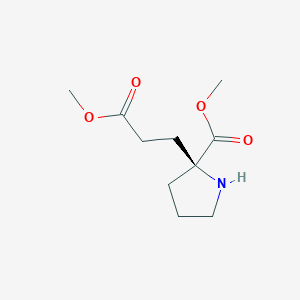
![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
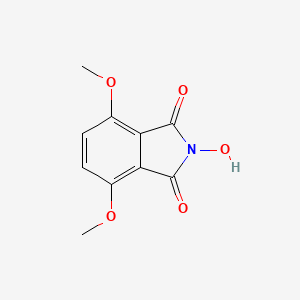
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
![Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-](/img/structure/B12545981.png)
